(3,3-Dichlorooxolan-2-yl) formate
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Overview
Description
(3,3-Dichlorooxolan-2-yl) formate is a chemical compound with the molecular formula C5H6Cl2O3 and a molecular weight of 185 g/mol It is characterized by the presence of a dichloro-substituted oxolane ring attached to a formate group
Preparation Methods
The synthesis of (3,3-Dichlorooxolan-2-yl) formate typically involves the reaction of 3,3-dichlorooxolane with formic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the formate ester. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
(3,3-Dichlorooxolan-2-yl) formate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions may lead to the formation of less chlorinated or dechlorinated products.
Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
(3,3-Dichlorooxolan-2-yl) formate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Dichlorooxolan-2-yl) formate involves its interaction with molecular targets through its reactive formate and dichloro groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their structure and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or synthetic chemistry .
Comparison with Similar Compounds
(3,3-Dichlorooxolan-2-yl) formate can be compared with other similar compounds such as:
3,3-Dichlorooxolane: Lacks the formate group, making it less reactive in certain contexts.
2,2-Dichloropropionate: Similar in having dichloro groups but differs in the overall structure and reactivity.
Dichloroacetate: Known for its use in metabolic research, but structurally different from this compound. The uniqueness of this compound lies in its combination of the dichloro-substituted oxolane ring and the formate group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
(3,3-dichlorooxolan-2-yl) formate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O3/c6-5(7)1-2-9-4(5)10-3-8/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRYJOJVKDLSBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1(Cl)Cl)OC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369255 |
Source
|
Record name | (3,3-dichlorooxolan-2-yl) formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141942-51-0 |
Source
|
Record name | (3,3-dichlorooxolan-2-yl) formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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